molecular formula C19H40BrN B8546451 N,N-Dimethyl-N-(prop-2-en-1-yl)tetradecan-1-aminium bromide CAS No. 14905-40-9

N,N-Dimethyl-N-(prop-2-en-1-yl)tetradecan-1-aminium bromide

Cat. No. B8546451
CAS RN: 14905-40-9
M. Wt: 362.4 g/mol
InChI Key: UFOSKUFDXJYNPJ-UHFFFAOYSA-M
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Patent
US05252257

Procedure details

The procedure is as described in Example 1, but the following are added successively to the flask with stirring: 157.4 g (0.65 mol) of N-tetradecyl-N,N-dimethylamine, 240.0 g (5.85 mol) of acetonitrile and 82.6 g (0.683 mol) of allyl bromide. The contents of the flask warm up without external heating to 61° C. in the course of 20 minutes. The flask is then heated again to 70° C. by means of the external heating and kept at this temperature with stirring for 1 hour and then cooled to room temperature, and an amine conversion of 99.7% is determined in a sample of the contents of the flask by a residual amine determination. Working-up is carried out as described in Example 1. The N-tetradecyl-N-allyl-N,N-dimethylammonium bromide (3) thus obtained is used for the viscosity determinations described below. The following contents are determined analytically:
Quantity
157.4 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
82.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:15]([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(#N)C.[CH2:21]([Br:24])[CH:22]=[CH2:23]>>[Br-:24].[CH2:1]([N+:15]([CH2:23][CH:22]=[CH2:21])([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
157.4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)N(C)C
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
82.6 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
61 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the following are added successively to the flask
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask warm up
TEMPERATURE
Type
TEMPERATURE
Details
The flask is then heated again to 70° C. by means of the
TEMPERATURE
Type
TEMPERATURE
Details
external heating
STIRRING
Type
STIRRING
Details
with stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CCCCCCCCCCCCC)[N+](C)(C)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.